molecular formula C22H24N2O5 B2460584 7-hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one CAS No. 845660-86-8

7-hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B2460584
CAS No.: 845660-86-8
M. Wt: 396.443
InChI Key: PVNYUXFPDKKXKO-UHFFFAOYSA-N
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Description

7-hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 7-hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one involves multiple steps, including the formation of the chromone core and subsequent functionalization The synthetic route typically starts with the preparation of the chromone core through cyclization reactionsIndustrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature controls .

Chemical Reactions Analysis

7-hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone.

    Reduction: The chromone core can be reduced to form dihydrochromone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

7-hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of inflammatory mediators or scavenging of free radicals, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 7-hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one include:

    7-Hydroxy-3-phenyl-4H-chromen-4-one: Known for its anti-inflammatory properties.

    7-Hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one: Used in proteomics research.

    1-(4-Hydroxy-3-methoxyphenyl)methanediol: Studied for its potential biological activities .

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their biological activities and applications.

Properties

IUPAC Name

7-hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-23-8-10-24(11-9-23)13-18-19(25)7-6-17-21(26)20(14-28-22(17)18)29-16-5-3-4-15(12-16)27-2/h3-7,12,14,25H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNYUXFPDKKXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC(=C4)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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